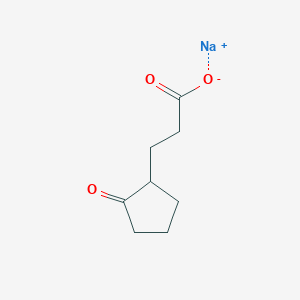

Sodium 3-(2-oxocyclopentyl)propanoate

Description

Properties

IUPAC Name |

sodium;3-(2-oxocyclopentyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3.Na/c9-7-3-1-2-6(7)4-5-8(10)11;/h6H,1-5H2,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBMNNHCXVCPGQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)CCC(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-(2-oxocyclopentyl)propanoate typically involves a multi-step process. One potential synthetic route starts with the conversion of norcamphor to 4,4-Dimethyl-2-oxabicyclo[3.2.1]octan-3-one. This intermediate is then transformed into 3-(1,1-dimethyl-2-oxopropyl)cyclopentanone, followed by subsequent modifications to achieve the desired this compound.

Another method involves a heating reaction on dumasin and morpholine, followed by the addition of acrylate. The resulting product undergoes a thermal reaction to form 3-(2-oxocyclopentyl)propionic ester, which is then hydrolyzed to obtain 3-(2-oxocyclopentyl)propionic acid. The final step involves neutralization with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process ensures high yield and purity, with reaction conditions carefully controlled to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-(2-oxocyclopentyl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, carboxylic acids, and substituted derivatives of the original compound.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- Sodium 3-(2-oxocyclopentyl)propanoate serves as a reagent in organic synthesis, particularly in the preparation of various esters and acids. It acts as a substrate for enzymes involved in ester hydrolysis, making it essential in biochemical studies .

2. Medicinal Chemistry

- The compound is an important intermediate in the synthesis of pharmaceutical agents. For instance, it has been utilized in the preparation of PDE9A inhibitors, which are relevant for treating neurodegenerative diseases .

3. Antimicrobial Activity

- Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. This opens avenues for its potential use in developing new antibiotics or preservatives .

Case Studies

Mechanism of Action

The mechanism of action of Sodium 3-(2-oxocyclopentyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit prostaglandin biosynthesis by targeting cyclooxygenase enzymes, similar to the mechanism of action of non-steroidal anti-inflammatory drugs .

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison

| Feature | This compound | S7 (Methyl Ester) | Sodium 3-oxo-3-phenylpropanoate |

|---|---|---|---|

| Substituent | 2-oxocyclopentyl | 1-methyl-2-oxocyclopentyl | Phenyl |

| Ionization | Sodium salt (-COO⁻Na⁺) | Ester (-COOCH₃) | Sodium salt (-COO⁻Na⁺) |

| Water Solubility | High | Low | High |

| Typical Use | Catalysis, drug delivery | Organic synthesis | Pharmaceuticals, chelation |

Biological Activity

Sodium 3-(2-oxocyclopentyl)propanoate is an organic compound that has garnered attention for its potential biological activities. This compound is structurally characterized by a cyclopentanone ring linked to a propanoate moiety, which allows it to participate in various biochemical processes. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

- Molecular Formula : C9H14O3

- Molecular Weight : Approximately 170.21 g/mol

- Structure : The compound features both carbonyl and ester functional groups, which are critical for its reactivity and biological interactions.

This compound acts primarily as a substrate for enzymes involved in ester hydrolysis. Upon hydrolysis, it generates 3-(2-oxocyclopentyl)propanoic acid and methanol, which can further participate in metabolic pathways. The compound's ability to undergo various chemical reactions, such as oxidation and reduction, enhances its versatility in biological systems.

Enzyme Interactions

Research indicates that this compound can interact with several enzymes:

- Esterases : The compound is hydrolyzed by esterases, leading to the formation of bioactive metabolites.

- Cyclooxygenase (COX) Inhibition : Preliminary studies suggest that related compounds exhibit anti-inflammatory properties by inhibiting COX enzymes, which may be relevant for this compound .

Pharmacological Applications

The potential therapeutic applications of this compound include:

- Anti-inflammatory Agents : Its structural similarity to known anti-inflammatory drugs suggests potential efficacy in pain management and inflammation reduction.

- Metabolic Studies : It is used in research to understand metabolic pathways and enzyme-catalyzed reactions, particularly in the context of drug metabolism .

Study on Enzyme Activity

A study explored the metabolism of this compound using liver microsomes from different species. The results indicated significant species-specific differences in metabolic rates, highlighting the importance of considering genetic variability when assessing the biological activity of this compound .

Anti-inflammatory Effects

In a comparative analysis with established anti-inflammatory agents, this compound demonstrated comparable inhibition of COX enzymes, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID). The study reported IC50 values indicating effective inhibition similar to those of ibuprofen and indomethacin .

Data Table: Comparison of Biological Activities

| Compound | IC50 (µM) | Enzyme Target | Effect |

|---|---|---|---|

| This compound | ~20 | COX-1 | Moderate inhibition |

| Ibuprofen | ~15 | COX-1 | Strong inhibition |

| Indomethacin | ~10 | COX-1 | Very strong inhibition |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Sodium 3-(2-oxocyclopentyl)propanoate?

- Methodological Answer : The synthesis likely involves neutralizing the parent acid (3-(2-oxocyclopentyl)propanoic acid) with sodium hydroxide, followed by purification via recrystallization . For analogous cyclopentyl-containing esters (e.g., ethyl esters), reaction conditions such as reflux temperature, solvent polarity, and catalysts (e.g., sodium hydride or potassium carbonate) are critical for yield optimization . Key parameters to test include stoichiometric ratios, reaction duration, and post-synthesis purification protocols (e.g., column chromatography for byproduct removal).

Q. What analytical techniques are recommended to confirm the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the presence of the cyclopentyl ketone moiety (δ ~2.0–2.5 ppm for cyclopentyl protons, δ ~210 ppm for the ketone carbon) and sodium carboxylate resonance .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate the molecular ion peak (e.g., [M+Na]) and rule out impurities .

- X-ray Diffraction (XRD) : Single-crystal XRD may resolve stereochemical ambiguities in the cyclopentyl ring conformation .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer : While no specific safety data is available for this compound, general guidelines for sodium carboxylates and ketone-containing organics apply:

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Store in a dry, cool environment to prevent hydrolysis of the sodium salt.

- Refer to analogous SDS sheets (e.g., ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate) for hazard mitigation, which emphasize proper ventilation and spill containment .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for this compound, particularly regarding stereochemical outcomes?

- Methodological Answer :

- Variable Temperature (VT) NMR : Detect dynamic rotational barriers in the cyclopentyl ring that may cause signal splitting at standard temperatures .

- Chiral Chromatography : Separate enantiomers if asymmetric synthesis introduces stereocenters. Compare retention times with racemic or enantiopure standards.

- DFT Calculations : Model the compound’s lowest-energy conformers to predict NMR chemical shifts and correlate with experimental data .

Q. What experimental strategies are suitable for investigating the biological activity of this compound?

- Methodological Answer :

- In Vitro Assays : Screen for enzyme inhibition (e.g., cyclooxygenase, given structural similarity to loxoprofen sodium derivatives) using fluorometric or colorimetric substrates .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., methyl esters, halogenated cyclopentyl variants) to identify critical functional groups for activity .

- Molecular Docking : Model interactions with target proteins (e.g., inflammatory mediators) using software like AutoDock to prioritize in vivo testing .

Q. How can mechanistic studies elucidate the role of the sodium counterion in drug delivery applications?

- Methodological Answer :

- Ion-Exchange Experiments : Compare solubility and bioavailability of the sodium salt vs. free acid or potassium analogs in simulated physiological fluids .

- Pharmacokinetic Profiling : Track sodium ion release in vivo using Na MRI or fluorescent probes to correlate with absorption rates .

Q. What computational methods are effective for predicting the reactivity of this compound in organic transformations?

- Methodological Answer :

- Reactivity Descriptors : Calculate Fukui indices via DFT to identify nucleophilic/electrophilic sites on the cyclopentyl and carboxylate moieties .

- Transition State Modeling : Simulate reaction pathways (e.g., decarboxylation or ketone reduction) using software like Gaussian to guide experimental conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.